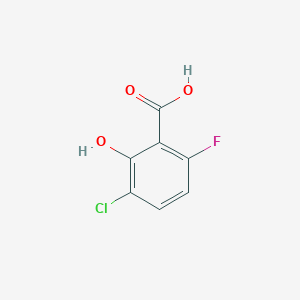

3-Chloro-6-fluoro-2-hydroxybenzoic acid

Description

Properties

Molecular Formula |

C7H4ClFO3 |

|---|---|

Molecular Weight |

190.55 g/mol |

IUPAC Name |

3-chloro-6-fluoro-2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4ClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12) |

InChI Key |

WBZAQRVNIFVIIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 6 Fluoro 2 Hydroxybenzoic Acid

Conventional Synthetic Pathways and Precursor Chemistry

Conventional syntheses of 3-Chloro-6-fluoro-2-hydroxybenzoic acid typically involve multi-step sequences starting from readily available aromatic precursors. These methods rely on classical organic reactions to introduce the desired substituents in a regioselective manner.

Multi-step Synthesis Strategies from Readily Available Aromatic Starting Materials

A plausible and commonly employed strategy for the synthesis of polysubstituted aromatic compounds like 3-Chloro-6-fluoro-2-hydroxybenzoic acid begins with a simpler, appropriately substituted aromatic precursor. A key intermediate in the synthesis of the target molecule is 2-chloro-5-fluorophenol (B1586221). The synthesis of this precursor can be achieved from p-fluoroaniline through a sequence of reactions including bromination, diazochlorination, and a Grignard reaction guidechem.com.

Another potential precursor is 2-fluoro-6-chlorophenol, which can be synthesized from o-fluorophenol through sulfonation followed by chlorination google.com. Once these precursors are obtained, the next crucial step is the introduction of the carboxylic acid group.

Regioselective Halogenation and Hydroxylation Approaches for Benzoic Acid Derivatives

Achieving the specific 3-chloro, 6-fluoro, 2-hydroxy substitution pattern on a benzoic acid ring through direct halogenation and hydroxylation presents significant regioselectivity challenges. However, directed ortho-lithiation of benzoic acid derivatives offers a powerful method for regioselective functionalization researchgate.net. This technique utilizes the directing ability of substituents already present on the aromatic ring to guide the deprotonation to a specific adjacent position. The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce a new substituent. Both chloro and fluoro groups, as well as the carboxylic acid group itself, can act as directing groups in such reactions researchgate.net.

Another relevant approach is the regioselective hydroxysubstitution of a fluorine atom in a polyfluorinated benzoic acid derivative, which has been shown to be effective under specific conditions researchgate.net.

Carboxylation Reactions in the Synthesis of Halogenated Salicylic (B10762653) Acid Analogues

The introduction of the carboxylic acid group onto a phenolic precursor is a key step in the synthesis of salicylic acid analogues. The Kolbe-Schmitt reaction is a well-established industrial process for the ortho-carboxylation of phenolates researchgate.netwikipedia.org. This reaction typically involves the treatment of a sodium or potassium phenoxide with carbon dioxide under pressure and at elevated temperatures wikipedia.orgmdpi.com.

The regioselectivity of the Kolbe-Schmitt reaction (favoring ortho or para carboxylation) is influenced by factors such as the nature of the cation and the reaction temperature mdpi.com. For the synthesis of 3-Chloro-6-fluoro-2-hydroxybenzoic acid, the carboxylation of 2-chloro-5-fluorophenol would be the critical step. The expected outcome would be the introduction of the carboxylic acid group at the position ortho to the hydroxyl group, yielding the desired product.

| Reaction Type | Starting Material | Key Reagents | Product | Reference(s) |

| Kolbe-Schmitt Reaction | Phenolates | 1. NaOH or KOH 2. CO₂ | Salicylic Acids | researchgate.netwikipedia.orgmdpi.com |

| Directed ortho-lithiation | Substituted Benzoic Acids | BuLi, TMEDA | ortho-functionalized Benzoic Acids | researchgate.net |

Novel and Optimized Synthetic Routes

Recent advancements in organic synthesis have led to the development of novel and optimized routes for the preparation of complex aromatic compounds. These methods often employ organometallic reagents and catalytic systems to enhance reaction efficiency, yield, and selectivity.

Exploration of Organometallic Reagents in C-X Bond Formation (where X=Cl, F)

Organometallic reagents play a crucial role in modern synthetic chemistry, particularly in the formation of carbon-halogen bonds. The synthesis of the precursor 2-chloro-5-fluorophenol, for instance, can involve the use of a Grignard reagent guidechem.com.

Furthermore, the directed ortho-lithiation of benzoic acids, which relies on organolithium reagents, is a prime example of the strategic use of organometallics for regioselective C-H functionalization researchgate.net. The subsequent reaction of the generated aryllithium intermediate with a suitable electrophilic halogenating agent can lead to the formation of a C-Cl or C-F bond with high precision.

Catalytic Methods for Enhanced Yield and Selectivity

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher efficiency, and improved selectivity. In the context of synthesizing 3-Chloro-6-fluoro-2-hydroxybenzoic acid, several catalytic approaches are noteworthy.

Palladium-catalyzed C-H carboxylation of phenols has emerged as a modern alternative to the traditional Kolbe-Schmitt reaction nih.gov. This method often utilizes a directing group to achieve high regioselectivity. Another innovative approach is the biocatalytic ortho-carboxylation of phenols using benzoic acid decarboxylases, which offers excellent regioselectivity under mild conditions rsc.orgresearchgate.net.

For the introduction of halogen atoms, transition-metal-catalyzed C-H activation and halogenation represent a cutting-edge strategy for the direct functionalization of aromatic C-H bonds, potentially streamlining the synthesis of halogenated benzoic acids.

| Method | Catalyst/Reagent | Transformation | Advantages | Reference(s) |

| Pd-catalyzed C-H Carboxylation | Palladium catalyst | Phenol (B47542) to Salicylic Acid | High efficiency and selectivity | nih.gov |

| Biocatalytic Carboxylation | Benzoic acid decarboxylases | Phenol to ortho-hydroxybenzoic acid | High regioselectivity, mild conditions | rsc.orgresearchgate.net |

| Directed ortho-lithiation | Organolithium reagents | Regioselective C-H functionalization | Precise introduction of substituents | researchgate.net |

Green Chemistry Principles in the Synthesis of 3-Chloro-6-fluoro-2-hydroxybenzoic Acid

Key green chemistry principles applicable to the synthesis of 3-Chloro-6-fluoro-2-hydroxybenzoic acid include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Minimizing the use of auxiliary substances altogether is also a primary goal.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Catalysts can also enable reactions to proceed under milder conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Reduction of Derivatives: Avoiding the use of protecting groups, which add steps to the synthesis and generate waste.

A potential green synthetic approach could involve the direct and selective halogenation and carboxylation of a suitable precursor, minimizing intermediate steps and the use of protecting groups. The use of enzymatic or chemo-enzymatic methods could also offer a highly selective and environmentally friendly alternative to traditional chemical synthesis.

Synthesis of Isomers and Analogues of 3-Chloro-6-fluoro-2-hydroxybenzoic Acid

The synthesis of isomers and analogues of 3-Chloro-6-fluoro-2-hydroxybenzoic acid is crucial for understanding structure-activity relationships and for developing compounds with tailored properties.

Comparative Synthetic Strategies for Positional Isomers

The synthesis of positional isomers of chlorofluorohydroxybenzoic acids often requires distinct strategic approaches due to the directing effects of the substituents on the aromatic ring. For instance, the synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid , has been reported starting from 2,4-difluoro-3-chlorobenzoic acid. This multi-step synthesis involves nitration, esterification, reduction of the nitro group, diazotization, and subsequent hydrolysis to introduce the hydroxyl group.

In contrast, the synthesis of 2-chloro-6-fluorobenzoic acid can be achieved through a pathway involving diazotization, fluorination, ammoxidation, and hydrolysis of the corresponding benzonitrile. Another example is the synthesis of 3,6-dichloro-2-hydroxybenzoic acid , which can be prepared from 2,5-dichlorophenol (B122974) via a high-pressure carboxylation reaction (Kolbe-Schmitt reaction).

These examples highlight how the starting material and the desired substitution pattern dictate the synthetic route. The electronic nature of the existing substituents (electron-donating or electron-withdrawing) and their positions on the benzene (B151609) ring are critical in determining the regioselectivity of subsequent reactions.

Table 1: Comparison of Synthetic Strategies for Halogenated Hydroxybenzoic Acid Isomers

| Compound | Starting Material | Key Reactions |

| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | 2,4-Difluoro-3-chlorobenzoic acid | Nitration, Reduction, Diazotization, Hydrolysis |

| 2-Chloro-6-fluorobenzoic acid | Corresponding aniline (B41778) | Diazotization, Fluorination, Ammoxidation, Hydrolysis |

| 3,6-Dichloro-2-hydroxybenzoic acid | 2,5-Dichlorophenol | Kolbe-Schmitt Carboxylation |

Development of Analogues for Structure-Reactivity Investigations (purely chemical synthesis)

The development of analogues of 3-Chloro-6-fluoro-2-hydroxybenzoic acid through purely chemical synthesis allows for a systematic investigation of how structural modifications impact the compound's reactivity and properties. This is essential for applications in areas such as drug design and materials science.

Analogues can be synthesized by introducing different functional groups or by varying the halogen substitution pattern. For example, the carboxylic acid group can be converted to esters or amides to study the effect of modifying this functional group. The hydroxyl group can be alkylated or acylated to explore the impact of steric and electronic changes at this position.

Synthetic strategies for generating such analogues would typically involve:

Functional Group Interconversion: Standard organic reactions to modify the existing carboxylic acid and hydroxyl groups.

Cross-Coupling Reactions: Modern catalytic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can be employed to introduce a wide variety of substituents onto the aromatic ring, starting from a suitably functionalized precursor.

De Novo Synthesis: Synthesizing the entire molecule from different starting materials to access a wider range of structural diversity.

By systematically synthesizing and evaluating these analogues, researchers can build a comprehensive understanding of the structure-reactivity relationships governing this class of compounds.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 6 Fluoro 2 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, the complete atomic connectivity of 3-Chloro-6-fluoro-2-hydroxybenzoic acid can be pieced together.

The ¹H NMR spectrum of 3-Chloro-6-fluoro-2-hydroxybenzoic acid is expected to be relatively simple in the aromatic region, showing signals for the two protons on the benzene (B151609) ring. The chemical shifts (δ) of these protons are significantly influenced by the electronic effects of the four different substituents: the electron-withdrawing carboxyl (-COOH), chloro (-Cl), and fluoro (-F) groups, and the electron-donating hydroxyl (-OH) group.

The two aromatic protons are at position 4 (H-4) and position 5 (H-5).

H-4: This proton is situated between the chloro group (position 3) and another aromatic proton (position 5). It is expected to appear as a doublet of doublets due to coupling with both H-5 (ortho coupling, ³JHH) and the fluorine atom at position 6 (meta coupling, ⁴JHF).

H-5: This proton is adjacent to the fluorine atom (position 6) and H-4. It will also likely appear as a doublet of doublets, resulting from ortho coupling to H-4 (³JHH) and ortho coupling to the fluorine atom (³JHF).

The acidic protons of the hydroxyl and carboxylic acid groups would typically appear as broad singlets at much lower fields (further downfield), often in the range of 9-12 ppm for the carboxylic proton, though their exact position is dependent on solvent and concentration. jove.com

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | dd | ³JH4-H5 ≈ 8-9 Hz, ⁴JH4-F6 ≈ 4-6 Hz |

| H-5 | 7.00 - 7.20 | dd | ³JH5-H4 ≈ 8-9 Hz, ³JH5-F6 ≈ 9-11 Hz |

| -OH | 5.0 - 7.0 | br s | - |

| -COOH | 9.0 - 12.0 | br s | - |

Carbon-13 (¹³C) NMR provides information on each unique carbon atom in the molecule. The spectrum for 3-Chloro-6-fluoro-2-hydroxybenzoic acid will display seven distinct signals. The chemical shifts are influenced by the attached atoms and functional groups.

The carboxyl carbon (-COOH) is highly deshielded and appears furthest downfield, typically in the 160–180 ppm range. jove.com

The carbons directly bonded to electronegative atoms (C-2 to -OH, C-3 to -Cl, C-6 to -F) will also be shifted downfield.

The carbon attached to fluorine (C-6) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Other carbons may also show smaller couplings to fluorine (²JCF, ³JCF).

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides a distinct signal for the fluorine atom. nih.gov For aromatic compounds, the chemical shifts can vary widely but often fall in the range of -60 to -172 ppm relative to a standard like CFCl₃. researchgate.net The exact shift is sensitive to the electronic environment, and the signal's multiplicity would reveal couplings to nearby protons (H-5 and H-4), confirming its position on the aromatic ring. alfa-chemistry.com

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-1 (-C-COOH) | 120 - 125 | Small (³JCF) |

| C-2 (-C-OH) | 145 - 155 | Small (⁴JCF) |

| C-3 (-C-Cl) | 125 - 135 | Small (⁴JCF) |

| C-4 (-CH) | 128 - 132 | Small (³JCF) |

| C-5 (-CH) | 115 - 120 | Small (²JCF) |

| C-6 (-C-F) | 155 - 165 | Large (¹JCF) |

| C-7 (-COOH) | 165 - 175 | Small (⁴JCF) |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For 3-Chloro-6-fluoro-2-hydroxybenzoic acid, a cross-peak would be observed between the signals for H-4 and H-5, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It would show a cross-peak connecting the H-4 signal to the C-4 signal and another connecting the H-5 signal to the C-5 signal, allowing for the unambiguous assignment of the protonated carbons.

H-4 would show correlations to C-2, C-6, and C-5. The correlation to C-2 and C-6 helps place H-4 relative to the hydroxyl and fluoro-substituted carbons.

H-5 would show correlations to C-1, C-3, and C-4. The correlations to C-1 and C-3 confirm the position of H-5 relative to the carboxyl and chloro-substituted carbons.

The acidic protons, if observable, could show correlations to nearby carbons, such as the carboxyl proton correlating to C-1.

Together, these 2D NMR experiments provide a comprehensive map of the atomic connectivity, leaving no doubt as to the structure of 3-Chloro-6-fluoro-2-hydroxybenzoic acid.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula from the measured mass. For 3-Chloro-6-fluoro-2-hydroxybenzoic acid, the molecular formula is C₇H₄ClFO₃. chemscene.com HRMS would confirm this by matching the experimentally measured mass to the calculated monoisotopic mass.

Molecular Formula and Mass Data

| Property | Value |

| Molecular Formula | C₇H₄ClFO₃ |

| Monoisotopic Mass (calculated for ¹²C₇¹H₄³⁵Cl¹⁹F¹⁶O₃) | 189.9833 Da |

| Average Molecular Weight | 190.56 g/mol |

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•), which then breaks apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to identify the molecule's structure.

For aromatic carboxylic acids, fragmentation often proceeds through characteristic pathways: youtube.comwhitman.edu

Loss of a hydroxyl radical (-OH): A prominent peak is often observed at M-17, corresponding to the [M-OH]⁺ ion. For this compound, this would be at m/z 173. docbrown.info

Loss of a carboxyl radical (-COOH): A peak at M-45, corresponding to the [M-COOH]⁺ ion, may also be present. This would result in a fragment at m/z 145. libretexts.org

Decarboxylation following hydroxyl loss: The [M-OH]⁺ fragment (m/z 173) can subsequently lose a molecule of carbon monoxide (CO) to form a fragment at m/z 145.

The presence of a chlorine atom introduces a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. wpmucdn.com Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass units (e.g., M⁺• and M+2⁺•), with the M+2 peak having roughly one-third the intensity of the M peak. This isotopic signature is a clear indicator of the presence of one chlorine atom in the molecule and its fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the molecular vibrations of a compound. For 3-Chloro-6-fluoro-2-hydroxybenzoic acid, these techniques provide a detailed fingerprint based on the vibrational modes of its constituent atoms.

Due to the absence of direct experimental spectra for 3-Chloro-6-fluoro-2-hydroxybenzoic acid in the reviewed literature, a predictive analysis based on the closely related compound, 2-chloro-6-fluorobenzoic acid, is presented. nih.gov The addition of a hydroxyl group at the C2 position is expected to introduce distinct vibrational modes and shifts in the existing ones.

The FTIR and FT-Raman spectra of 2-chloro-6-fluorobenzoic acid have been recorded and analyzed, with vibrational assignments supported by density functional theory (DFT) calculations. nih.gov Key vibrational modes for the analogous 3-Chloro-6-fluoro-2-hydroxybenzoic acid can be inferred from this data, with expected modifications noted.

Expected Vibrational Modes for 3-Chloro-6-fluoro-2-hydroxybenzoic Acid:

O-H Vibrations: Two distinct O-H stretching vibrations are anticipated. The carboxylic acid O-H stretch typically appears as a broad band in the IR spectrum, generally in the 3300-2500 cm⁻¹ region, due to strong hydrogen bonding in the dimeric form. The phenolic O-H stretch is expected around 3600-3200 cm⁻¹, its position and shape influenced by intra- and intermolecular hydrogen bonding.

C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, characteristic band in the IR spectrum, expected in the 1720-1680 cm⁻¹ range for the hydrogen-bonded dimer. researchgate.net

C-O Stretching and O-H Bending: The C-O stretching of the carboxylic acid and phenol (B47542), coupled with O-H in-plane bending, would likely appear in the 1440-1200 cm⁻¹ region.

Aromatic C-C and C-H Vibrations: The aromatic ring C-C stretching vibrations are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. researchgate.net

C-Cl and C-F Vibrations: The C-Cl stretching vibration is generally found in the 800-600 cm⁻¹ region, while the C-F stretch is expected at higher wavenumbers, typically in the 1250-1000 cm⁻¹ range.

The following table provides a tentative assignment of the principal vibrational modes for 3-Chloro-6-fluoro-2-hydroxybenzoic acid, based on data from analogous compounds. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Phenolic O-H Stretch | 3600-3200 | Medium-Strong, Broad | Weak |

| Carboxylic O-H Stretch | 3300-2500 | Strong, Very Broad | Weak |

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| C=O Stretch (Dimer) | 1720-1680 | Very Strong | Medium |

| Aromatic C=C Stretch | 1610-1580 | Medium-Strong | Strong |

| Aromatic C=C Stretch | 1500-1400 | Medium-Strong | Strong |

| C-O Stretch / O-H Bend | 1440-1200 | Strong | Medium |

| C-F Stretch | 1250-1000 | Strong | Weak |

| C-Cl Stretch | 800-600 | Medium | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edumdpi.com It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. carleton.edunih.gov By irradiating a single crystal with monochromatic X-rays, a diffraction pattern is generated that is unique to the crystal's internal structure. carleton.edu Analysis of this pattern allows for the calculation of the electron density distribution within the unit cell, revealing the precise positions of each atom.

While a specific crystal structure for 3-Chloro-6-fluoro-2-hydroxybenzoic acid has not been reported, the structures of numerous substituted salicylic (B10762653) and benzoic acids have been determined, providing a strong basis for predicting its solid-state conformation. nih.govresearchgate.net It is highly probable that the molecule will exhibit a nearly planar conformation, stabilized by an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid, forming a six-membered ring. nih.govmdpi.com The planarity of the molecule may be slightly distorted due to steric hindrance from the halogen substituents.

The expected key structural features would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements for all covalent bonds and the angles between them, confirming the molecular geometry.

Torsion Angles: These would define the degree of planarity of the benzene ring and the orientation of the carboxyl and hydroxyl groups relative to the ring.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking) in Crystal Packing

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. mdpi.comed.ac.uknih.gov For 3-Chloro-6-fluoro-2-hydroxybenzoic acid, a rich interplay of these forces is expected to dictate the crystal packing.

Hydrogen Bonding: This is anticipated to be the dominant structure-directing interaction. nih.govrsc.org As is characteristic of carboxylic acids, molecules of 3-Chloro-6-fluoro-2-hydroxybenzoic acid are expected to form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid moieties. ed.ac.uk This creates a classic R²₂(8) ring motif. Furthermore, the phenolic hydroxyl group and the halogen atoms can act as hydrogen bond donors or acceptors, potentially leading to more complex, extended networks. rsc.org

Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atom, can participate in halogen bonding, where the halogen acts as an electrophilic species interacting with a nucleophile (like a carbonyl oxygen). This type of interaction is increasingly recognized as a significant force in crystal engineering. nih.gov

The combination of these interactions will result in a specific three-dimensional architecture, influencing the crystal's physical properties such as melting point, solubility, and morphology.

Chromatographic Techniques for Purity Assessment in Research

Ensuring the purity of a chemical compound is critical for reliable research and development. Chromatographic techniques are indispensable for separating a compound from its impurities, allowing for both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for assessing the purity of 3-Chloro-6-fluoro-2-hydroxybenzoic acid. nih.govekb.eg

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The higher the hydrophobicity of a compound, the more strongly it will be retained on the column, resulting in a longer retention time.

A hypothetical HPLC method for this compound is outlined below:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm or 300 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

By running a sample of 3-Chloro-6-fluoro-2-hydroxybenzoic acid, the main peak corresponding to the compound can be integrated, and its area can be compared to the total area of all peaks in the chromatogram to calculate the percentage purity. This method can detect and quantify impurities arising from the synthesis, such as starting materials, by-products, or degradation products. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

For the identification and quantification of volatile or semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. journalijar.comnih.gov Benzoic acid derivatives can often be analyzed by GC-MS, sometimes requiring derivatization to increase their volatility and thermal stability. nih.govscholarsresearchlibrary.com

In this technique, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

A potential GC-MS method would involve:

Derivatization: Esterification (e.g., with methanol (B129727) and an acid catalyst) or silylation (e.g., with BSTFA) might be necessary to convert the carboxylic acid and hydroxyl groups into less polar, more volatile derivatives.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Carrier Gas: Helium at a constant flow rate.

Temperature Program: A programmed temperature ramp from a low initial temperature to a high final temperature to ensure the elution of all components.

Ionization: Electron Ionization (EI) at 70 eV.

Detection: Mass analysis in full scan mode to identify unknown impurities by comparing their mass spectra to spectral libraries (like NIST).

This method is highly sensitive and specific, making it ideal for profiling trace-level volatile impurities that could be present in a sample of 3-Chloro-6-fluoro-2-hydroxybenzoic acid.

Computational and Theoretical Investigations of 3 Chloro 6 Fluoro 2 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools to model the molecular properties of 3-Chloro-6-fluoro-2-hydroxybenzoic acid from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

The computational analysis reveals that the molecule has two primary conformational degrees of freedom: the internal rotations around the exocyclic C-C and C-O bonds. nih.govresearchgate.net The calculations identify a cis conformer as the lowest energy structure. uc.ptmdpi.com In this conformation, the carboxylic proton is oriented towards the carbonyl oxygen. A higher energy trans conformer also exists, which is calculated to be 17.07 kJ·mol⁻¹ less stable than the cis form. uc.ptmdpi.com The significant energy difference suggests that the cis conformer is overwhelmingly dominant at room temperature. The stability of the cis form is influenced by a combination of intramolecular hydrogen bonding and repulsive interactions between the halogen substituents and the carboxylic group. nih.gov

Table 1: Calculated Relative Energies of 3-Chloro-6-fluoro-2-hydroxybenzoic Acid Conformers

| Conformer | Relative Energy (kJ·mol⁻¹) | Stability |

|---|---|---|

| cis | 0.00 | Most Stable |

Data sourced from DFT B3LYP/6-311++G(d,p) calculations. uc.ptmdpi.com

Conformational Analysis and Potential Energy Surfaces of Halogenated Benzoic Acids

The potential energy surface (PES) of halogenated benzoic acids is complex due to the interplay of steric and electronic effects from the substituents. For 3-Chloro-6-fluoro-2-hydroxybenzoic acid, the PES is explored by scanning the torsional coordinates corresponding to the rotation of the carboxyl group (around the C-C bond) and the hydroxyl group (around the C-O bond). nih.govresearchgate.net

Unlike symmetrically substituted compounds like 2,6-difluorobenzoic acid, the asymmetrically substituted 3-Chloro-6-fluoro-2-hydroxybenzoic acid has only one distinct cis conformer. uc.ptmdpi.com The barriers to internal rotation are significantly influenced by the size of the halogen atoms. The repulsive interactions between the larger chlorine atom and the oxygen atoms of the carboxylic group are stronger than those involving the smaller fluorine atom. nih.govmdpi.com These repulsive forces are a key factor in determining the heights of the rotational barriers on the potential energy surface. nih.gov The analysis of the PES provides a detailed map of the energy landscape, identifying stable conformers and the transition states that connect them. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.

Vibrational Frequencies: The harmonic vibrational frequencies for 3-Chloro-6-fluoro-2-hydroxybenzoic acid can be computed using DFT methods. nih.gov To improve agreement with experimental results, calculated wavenumbers are often scaled by a factor (e.g., 0.978 for B3LYP/6-311++G(d,p)) to account for anharmonicity and basis set limitations. mdpi.com The predicted vibrational spectrum allows for the assignment of specific bands to molecular motions, such as the characteristic stretching of the C=O, O-H, C-F, and C-Cl bonds, as well as various bending and deformation modes. mdpi.comresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3400-3600 | O-H stretching (hydroxyl group) |

| ν(C=O) | 1700-1750 | C=O stretching (carbonyl group) |

| δ(O-H) | 1350-1450 | O-H in-plane bending |

| ν(C-O) | 1200-1300 | C-O stretching (carboxylic acid) |

| ν(C-F) | 1100-1250 | C-F stretching |

Note: These are typical ranges for related molecules; precise values are obtained from specific DFT calculations. mdpi.comresearchgate.net

NMR Chemical Shifts: While specific experimental NMR data for this compound is not detailed in the provided context, theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.netresearchgate.net These predictions are valuable for structural elucidation and for understanding how the electronic environment of each nucleus is affected by the neighboring halogen and hydroxyl groups.

Molecular Modeling and Simulation Studies

Molecular modeling provides a lens to examine the non-covalent interactions that dictate the compound's structure and its interactions with other molecules.

Investigation of Intramolecular Hydrogen Bonding and Halogen Effects on Conformation

The conformation of 3-Chloro-6-fluoro-2-hydroxybenzoic acid is significantly governed by intramolecular interactions. A key feature is the intramolecular hydrogen bond between the hydrogen of the 2-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction is common in salicylic (B10762653) acid derivatives and contributes to the planarity and stability of the molecule. chemistryguru.com.sgstackexchange.com

Furthermore, the presence of two different halogen atoms at the ortho positions introduces competing effects. nih.gov

Repulsive Interactions: Strong repulsive forces exist between the lone pairs of the carboxylic oxygen atoms and the electron clouds of the fluorine and chlorine atoms. nih.gov Due to its larger atomic radius, the repulsive interaction involving the chlorine atom is considerably stronger than that of the fluorine atom. nih.govmdpi.com

Analysis of Intermolecular Interactions in Homo- and Hetero-molecular Systems

In the solid state, molecules of 3-Chloro-6-fluoro-2-hydroxybenzoic acid arrange themselves to maximize stabilizing intermolecular forces.

Hydrogen Bonding: The primary intermolecular interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two separate molecules. This is a characteristic interaction for carboxylic acids. nih.gov

Halogen and Other Interactions: The chlorine and fluorine atoms, along with the aromatic ring, can participate in other, weaker intermolecular interactions. These can include dipole-dipole interactions, halogen bonds, and π-π stacking of the aromatic rings. nih.gov

Computational Analysis: Techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in the crystal lattice. researchgate.net The analysis of these interactions is crucial for understanding the crystal packing and predicting the thermodynamic properties of the solid state. nih.gov The strong intramolecular hydrogen bond between the hydroxyl and carboxyl groups can reduce their availability for intermolecular hydrogen bonding, which in turn influences the crystal structure and physical properties like melting point. chemistryguru.com.sg

Theoretical Insights into Reaction Mechanisms Involving 3-Chloro-6-fluoro-2-hydroxybenzoic Acid

Computational and theoretical chemistry provide powerful tools to investigate the reaction mechanisms of organic molecules at a molecular level. While specific theoretical studies on the reaction mechanisms of 3-chloro-6-fluoro-2-hydroxybenzoic acid are not extensively documented in publicly available literature, insights can be drawn from computational investigations of structurally similar compounds, such as other substituted benzoic and salicylic acids. Density Functional Theory (DFT) is a prominent computational method used in this field to elucidate molecular structures, reaction pathways, and transition states.

Theoretical studies on related hydroxybenzoic acids often explore their reactivity towards various chemical species and the influence of substituents on their chemical behavior. For instance, investigations into the reactions of hydroxybenzoic acids with radicals like the hydroxyl radical (•OH) and superoxide (B77818) radical (O₂⁻) have been performed to understand their antioxidant properties and degradation pathways. researchgate.net Such studies typically calculate parameters like ionization potential and bond dissociation energies to predict the most likely reaction sites and mechanisms, which can involve hydrogen or electron transfer. researchgate.net

Furthermore, computational models can predict the outcomes of various organic reactions. For example, in electrophilic substitution reactions, the electronic properties of the benzene (B151609) ring, influenced by the chloro, fluoro, and hydroxyl substituents, will dictate the regioselectivity of the reaction. Theoretical calculations can map the electron density of the molecule to identify the most nucleophilic positions susceptible to electrophilic attack.

While detailed mechanistic studies for 3-chloro-6-fluoro-2-hydroxybenzoic acid are sparse, the principles from related systems suggest that theoretical investigations would focus on several key areas:

Conformational Analysis: The initial step in understanding the reactivity of a molecule is to determine its most stable conformation. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring and other substituents is crucial. DFT calculations are used to determine the relative energies of different conformers and the energy barriers for their interconversion. For example, studies on 2-chloro-6-fluorobenzoic acid have shown that the cis conformer (where the carboxylic proton is oriented towards the ortho substituent) is the most stable. mdpi.com

Acidity and Deprotonation: The pKa of the carboxylic acid and the phenolic hydroxyl group are critical parameters influencing reactivity. Theoretical calculations can predict these values and provide insights into the relative stability of the corresponding conjugate bases.

Reactivity towards Electrophiles and Nucleophiles: Computational models can simulate the interaction of 3-chloro-6-fluoro-2-hydroxybenzoic acid with various reagents. This includes mapping the electrostatic potential to identify electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Reaction Pathways and Transition State Analysis: For a given reaction, DFT can be used to model the entire reaction coordinate, from reactants to products, including the identification of transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism. A theoretical study on the degradation of salicylic acid mediated by hydroxyl radicals, for instance, identified decarboxylation and bond breakage as key steps, with calculated activation energies of approximately 60 kcal/mol and 80 kcal/mol, respectively. nih.gov

The following table provides an example of calculated energetic parameters for conformers of a related compound, 2-chloro-6-fluorobenzoic acid, which illustrates the type of data generated in theoretical studies.

| Conformer | Relative Energy (kJ·mol⁻¹) | cis → trans Barrier (kJ·mol⁻¹) | trans → cis Barrier (kJ·mol⁻¹) |

|---|---|---|---|

| cis | 0.00 | 47.5 | 30.4 |

| trans | 17.07 |

This data is for 2-chloro-6-fluorobenzoic acid as a structural analogue. mdpi.com

Such theoretical data, when available for 3-chloro-6-fluoro-2-hydroxybenzoic acid, would be invaluable for understanding its reactivity and predicting its behavior in various chemical transformations.

Reactivity and Derivatization Chemistry of 3 Chloro 6 Fluoro 2 Hydroxybenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other related compounds.

Esterification Reactions: Synthesis and Characterization of Esters

The carboxylic acid moiety of 3-Chloro-6-fluoro-2-hydroxybenzoic acid can be readily converted into its corresponding esters through various standard methods. These reactions are crucial for creating new chemical entities or for protecting the carboxyl group during subsequent transformations at other positions of the molecule.

One common method is Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Another versatile approach involves the reaction of the hydroxybenzoic acid with a halogenated aliphatic or cycloaliphatic compound in a homogeneous liquid phase, often in the presence of a non-quaternizable tertiary amine like N,N-diisopropylethylamine. google.comgoogle.com This method avoids the harsher conditions of strong acid catalysis and can be effective for a variety of alkylating agents. google.comgoogle.com

For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are frequently employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct condensation of the carboxylic acid with an alcohol. rasayanjournal.co.in

Table 1: Representative Esterification Reactions

| Ester Product | Reagents & Conditions | Reaction Type |

|---|---|---|

| Methyl 3-chloro-6-fluoro-2-hydroxybenzoate | Methanol (B129727), Sulfuric Acid, Reflux | Fischer Esterification |

| Ethyl 3-chloro-6-fluoro-2-hydroxybenzoate | Ethanol, Thionyl Chloride, 0°C to 70°C | Acyl Chloride Formation followed by Alcoholysis |

| Benzyl (B1604629) 3-chloro-6-fluoro-2-hydroxybenzoate | Benzyl bromide, N,N-diisopropylethylamine, 100°C | Alkylation of Carboxylate |

| tert-Butyl 3-chloro-6-fluoro-2-hydroxybenzoate | Alcohol, DCC, DMAP, Dichloromethane, RT | DCC Coupling |

Amide and Other Carboxyl Derivative Formations

The synthesis of amides from 3-Chloro-6-fluoro-2-hydroxybenzoic acid is a key transformation for introducing nitrogen-containing functional groups. These reactions typically require activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

A widely used method involves the use of coupling reagents . Agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a non-nucleophilic base like triethylamine (B128534) or N,N-diisopropylethylamine, can efficiently mediate the formation of an amide bond between the carboxylic acid and a primary or secondary amine. organic-chemistry.org

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride . This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of amines to form the corresponding amides under mild conditions. Recent methodologies also describe amide formation by generating phosphonium (B103445) salts in situ from reagents like N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid. nih.govresearchgate.net

Table 2: Common Methods for Amide Synthesis

| Amide Product | Reagents & Conditions | Method |

|---|---|---|

| N-Alkyl/Aryl Amide | Amine, HBTU, DIEA, DMF, RT | Peptide Coupling |

| N-Alkyl/Aryl Amide | 1. SOCl₂, Reflux; 2. Amine, Pyridine (B92270), 0°C to RT | Acyl Chloride Formation |

| N-Alkyl/Aryl Amide | Amine, N-chlorophthalimide, PPh₃, Toluene, RT | In situ Phosphonium Salt Activation nih.gov |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the C2 position is another key site for derivatization, allowing for the synthesis of ethers and esters, which can significantly alter the compound's biological and physical properties.

Etherification Reactions

The most common method for converting the phenolic hydroxyl group into an ether is the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). rasayanjournal.co.in The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions. For instance, reacting the corresponding methyl ester with an alkyl halide like propargyl bromide or benzyl bromide in the presence of potassium carbonate yields the respective ether derivative.

Table 3: Illustrative Etherification Reactions

| Ether Product | Reagents & Conditions | Reaction Type |

|---|---|---|

| 3-Chloro-6-fluoro-2-methoxybenzoic Acid | Methyl Iodide, K₂CO₃, Acetone, Reflux | Williamson Ether Synthesis |

| 2-(Benzyloxy)-3-chloro-6-fluorobenzoic Acid | Benzyl Bromide, NaH, DMF, 0°C to RT | Williamson Ether Synthesis |

| 2-(Allyloxy)-3-chloro-6-fluorobenzoic Acid | Allyl Bromide, K₂CO₃, DMF, 80°C | Williamson Ether Synthesis |

Acylation and Other Phenolic Derivatizations

The hydroxyl group can be acylated to form phenolic esters. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. For example, reaction with acetic anhydride in the presence of a catalytic amount of sulfuric acid can yield the corresponding acetate (B1210297) ester. google.com

This transformation is often used as a protecting group strategy for the hydroxyl function. The resulting ester is generally stable to various reaction conditions but can be readily cleaved by hydrolysis under basic conditions to regenerate the hydroxyl group.

Reactions Involving Halogen Substituents

The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring. wikipedia.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile displaces one of the halogen atoms. byjus.com

The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the strong inductive electron-withdrawing effect of the more electronegative fluorine atom. libretexts.org Therefore, in 3-Chloro-6-fluoro-2-hydroxybenzoic acid, the fluorine atom is expected to be more susceptible to nucleophilic attack than the chlorine atom, provided the nucleophile attacks the carbon to which the fluorine is attached.

The outcome of such reactions is highly dependent on the nature of the nucleophile and the specific reaction conditions. The presence of the carboxylate and hydroxyl groups, which are deactivating in electrophilic substitution but can influence the electron density for nucleophilic attack, adds another layer of complexity. Nucleophilic substitution is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgopenstax.org In this molecule, the carboxylic acid group is meta to the fluorine and ortho to the chlorine, potentially influencing the regioselectivity of a substitution reaction.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Product | Nucleophile | Potential Leaving Group |

|---|---|---|

| 3-Chloro-2-hydroxy-6-methoxybenzoic Acid | Sodium methoxide (B1231860) (NaOMe) | Fluoride (B91410) |

| 6-Amino-3-chloro-2-hydroxybenzoic Acid | Ammonia (NH₃) or Sodium amide (NaNH₂) | Fluoride |

| 3-Chloro-2-hydroxy-6-(phenylthio)benzoic Acid | Sodium thiophenoxide (NaSPh) | Fluoride |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgnih.gov In 3-chloro-6-fluoro-2-hydroxybenzoic acid, the carboxylic acid and the halogen atoms themselves act as electron-withdrawing groups, which can facilitate the displacement of one of the halides by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. masterorganicchemistry.com

The relative reactivity of the two halogen substituents is an important consideration. Generally, in nucleophilic aromatic substitution, fluoride is a better leaving group than chloride. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by the strong electron-withdrawing inductive effect of the fluorine atom, making the carbon atom at that position more electrophilic. masterorganicchemistry.com The subsequent elimination of the halide to restore aromaticity is a lower energy process.

In the context of substituted benzoic acids, research has shown that an ortho-fluoro group can be selectively displaced by various nucleophiles. For instance, studies on unprotected ortho-fluoro and ortho-methoxy benzoic acids have demonstrated that these positions are susceptible to substitution by organolithium and Grignard reagents. researchgate.net While specific studies on 3-chloro-6-fluoro-2-hydroxybenzoic acid are not abundant in the literature, the principles of SNAr suggest that the fluorine atom at position 6 would be the more likely site for nucleophilic attack compared to the chlorine atom at position 3. The ortho-hydroxyl group can also play a role in directing or participating in these reactions.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of 3-Chloro-6-fluoro-2-hydroxybenzoic Acid

| Nucleophile | Reagents/Conditions | Expected Major Product |

| Methoxide | NaOCH₃, CH₃OH, heat | 3-Chloro-2-hydroxy-6-methoxybenzoic acid |

| Ammonia | NH₃, heat, pressure | 6-Amino-3-chloro-2-hydroxybenzoic acid |

| Phenylthiolate | PhSNa, DMF | 3-Chloro-2-hydroxy-6-(phenylthio)benzoic acid |

This table represents expected outcomes based on established principles of nucleophilic aromatic substitution and reactivity of similar compounds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the Suzuki-Miyaura reaction is a prominent example. researchgate.netnih.govyoutube.comnih.govyoutube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com

For 3-chloro-6-fluoro-2-hydroxybenzoic acid, both the chloro and fluoro substituents are potential sites for cross-coupling. However, the reactivity of aryl halides in palladium-catalyzed couplings generally follows the trend I > Br > Cl >> F. Therefore, the chlorine atom at position 3 is the more likely site to undergo oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. The C-F bond is significantly stronger and generally requires more specialized and reactive catalytic systems for activation.

The Suzuki-Miyaura coupling of 3-chloro-6-fluoro-2-hydroxybenzoic acid with various aryl or vinyl boronic acids would lead to the introduction of a new substituent at the 3-position, providing a pathway to a wide range of functionalized biaryl and other complex structures. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.net Modern palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have shown high efficacy in the coupling of aryl chlorides. nih.govnih.gov

Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions of 3-Chloro-6-fluoro-2-hydroxybenzoic Acid

| Boronic Acid | Catalyst/Ligand | Base | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Fluoro-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 6-Fluoro-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 6-Fluoro-2-hydroxy-3-(thiophen-2-yl)benzoic acid |

This table illustrates hypothetical applications of the Suzuki-Miyaura reaction to 3-chloro-6-fluoro-2-hydroxybenzoic acid for the synthesis of functionalized derivatives.

Electrophilic Aromatic Substitution and Directed Functionalization

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The existing substituents on the ring play a critical role in determining the rate and regioselectivity of the reaction. In 3-chloro-6-fluoro-2-hydroxybenzoic acid, we have a combination of activating and deactivating groups.

The hydroxyl group (-OH) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The halogen atoms (-Cl and -F) are deactivating due to their inductive electron withdrawal, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance to stabilize the cationic intermediate (the arenium ion). The carboxylic acid group (-COOH) is a deactivating group and a meta-director due to its electron-withdrawing nature.

A relevant example is the nitration of 2-chloro-6-fluorobenzoic acid, which yields 2-chloro-6-fluoro-3-nitrobenzoic acid. This demonstrates that the position between the two halogen atoms can be susceptible to electrophilic attack, although in this case, the directing effects are different due to the absence of the hydroxyl group. For 3-chloro-6-fluoro-2-hydroxybenzoic acid, the directing power of the hydroxyl group would likely favor substitution at the C5 position.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on 3-Chloro-6-fluoro-2-hydroxybenzoic Acid

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-6-fluoro-2-hydroxy-5-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-chloro-6-fluoro-2-hydroxybenzoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-3-chloro-6-fluoro-2-hydroxybenzoic acid |

This table provides predictions for the major products of common electrophilic aromatic substitution reactions based on the directing effects of the existing substituents.

Exploration of Intramolecular Cyclization Pathways

The presence of a carboxylic acid and a hydroxyl group in an ortho relationship on the benzene (B151609) ring of 3-chloro-6-fluoro-2-hydroxybenzoic acid makes it a suitable precursor for intramolecular cyclization reactions to form heterocyclic structures. One of the most common and important cyclizations for 2-hydroxybenzoic acids (salicylic acids) is the formation of xanthones. nih.govsemanticscholar.orgnih.govneliti.com

Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework, and many exhibit significant biological activities. nih.govnih.gov The synthesis of xanthones can be achieved through various methods, including the acid-catalyzed cyclodehydration of 2-phenoxybenzoic acids or the reaction of a 2-hydroxybenzoic acid with a phenol (B47542), followed by cyclization. semanticscholar.orgneliti.com For instance, the reaction of a substituted 2-hydroxybenzoic acid with a phenol in the presence of a condensing agent like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can lead to the formation of a benzophenone (B1666685) intermediate which then cyclizes to the xanthone (B1684191). nih.gov

In the case of 3-chloro-6-fluoro-2-hydroxybenzoic acid, an intramolecular cyclization could be envisaged through a reaction that first introduces a phenoxy group at a suitable position, followed by cyclization. Alternatively, a direct coupling with a suitable partner that facilitates subsequent ring closure could be employed. For example, a reaction with a benzyne (B1209423) precursor could potentially lead to the formation of a xanthone derivative. nih.gov The substituents on the resulting xanthone core would be determined by the specific reaction pathway and the starting materials used.

Another potential intramolecular cyclization could involve the carboxylic acid and a suitably functionalized ortho-substituent, which could be introduced via one of the derivatization methods discussed previously. For example, if a nucleophile with a pendant reactive group is introduced at the 6-position, subsequent cyclization involving the carboxylic acid could lead to the formation of various other heterocyclic systems.

Table 4: Potential Intramolecular Cyclization Products from 3-Chloro-6-fluoro-2-hydroxybenzoic Acid Derivatives

| Derivative of 3-Chloro-6-fluoro-2-hydroxybenzoic Acid | Reaction Condition | Cyclized Product |

| 2-(2-Hydroxyphenoxy)-3-chloro-6-fluorobenzoic acid | Polyphosphoric acid, heat | Chloro-fluoro-substituted dibenzo[b,e]pyran-10-one (Xanthone) |

| 6-Amino-3-chloro-2-hydroxybenzoic acid | Acetic anhydride, heat | Chloro-fluoro-substituted benzoxazinone (B8607429) derivative |

| 3-Chloro-6-fluoro-2-hydroxy-5-(2-hydroxyethyl)benzoic acid | Acid catalyst, heat | Chloro-fluoro-substituted lactone |

This table outlines plausible intramolecular cyclization reactions and the resulting heterocyclic structures that could be synthesized from derivatives of 3-chloro-6-fluoro-2-hydroxybenzoic acid.

Role of 3 Chloro 6 Fluoro 2 Hydroxybenzoic Acid As a Synthetic Building Block and Precursor

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Compounds

The distinct reactivity of the functional groups on the 3-Chloro-6-fluoro-2-hydroxybenzoic acid ring makes it an ideal starting material for synthesizing intricate molecular architectures, particularly those containing quinolone and other fused ring systems.

Synthesis of Advanced Quinolone Intermediates (focus on chemical transformations)

3-Chloro-6-fluoro-2-hydroxybenzoic acid and its close analogs are crucial intermediates in the preparation of fluoroquinolone antibacterial agents. The synthesis of the quinolone core often relies on foundational methods like the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) derivative with a malonic acid derivative, followed by a thermal cyclization to form the quinolone ring system. quimicaorganica.org

While direct synthesis pathways starting from 3-Chloro-6-fluoro-2-hydroxybenzoic acid are proprietary or less documented in public literature, the synthesis of structurally similar key intermediates, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights the necessary chemical transformations. A practical synthetic protocol for this related compound involves a multi-step sequence starting from 2,4-difluoro-3-chlorobenzoic acid, which includes nitration, esterification, reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to install the hydroxyl group. researchgate.net This sequence underscores the common transformations required to manipulate such polysubstituted rings for the construction of complex targets like quinolones.

The general strategy for incorporating a benzoic acid derivative into a quinolone structure involves converting the carboxylic acid into a more reactive species (e.g., an acid chloride or ester) and then coupling it with an appropriate amine-containing fragment before executing the ring-closing cyclization. The fluorine atom at position 6 is a hallmark of modern fluoroquinolone antibiotics, contributing significantly to their antibacterial spectrum and potency. quimicaorganica.org

Table 1: Key Chemical Transformations in Quinolone Intermediate Synthesis

| Transformation | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Introduces a nitro group, a precursor to an amine. | researchgate.net |

| Esterification | Alcohol, Acid catalyst | Protects the carboxylic acid and facilitates subsequent reactions. | researchgate.net |

| Reduction | H₂, Pd/C or SnCl₂/HCl | Converts the nitro group to an amine, essential for cyclization. | researchgate.net |

| Diazotization | NaNO₂, H₂SO₄ | Converts the primary amine into a diazonium salt. | researchgate.net |

| Hydrolysis | H₃PO₄/H₂O | Replaces the diazonium group with a hydroxyl group. | researchgate.net |

Application in the Construction of Fused Ring Systems

The strategic placement of reactive sites on 3-Chloro-6-fluoro-2-hydroxybenzoic acid facilitates its use in constructing various fused heterocyclic systems beyond quinolones. The hydroxyl and carboxyl groups can participate in cyclization reactions to form oxygen-containing heterocycles like benzoxazines. For example, in the synthesis of certain fluoroquinolones, a benzoxazine (B1645224) ring is formed as part of the core structure. google.com This transformation typically involves the reaction of the hydroxyl group with a suitable partner, leading to the formation of a new fused ring.

The synthesis of Garenoxacin, a novel antibacterial agent, utilizes a related starting material, 2,4-difluoro-3-hydroxybenzoic acid, demonstrating the utility of such precursors in building complex, fused pharmaceutical compounds. google.com The synthetic route involves multiple steps, including methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis to build the required substituted aromatic core before its elaboration into the final fused heterocyclic drug. google.com These transformations highlight the versatility of halogenated hydroxybenzoic acids in generating diverse fused systems through sequential, controlled reactions.

Utilisation in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. beilstein-journals.org The carboxylic acid functionality of 3-Chloro-6-fluoro-2-hydroxybenzoic acid makes it a prime candidate for isocyanide-based MCRs such as the Ugi and Passerini reactions. nih.govnih.gov

In a typical Ugi four-component reaction (U-4CR), a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide combine to form an α-acylamino carboxamide. By employing 3-Chloro-6-fluoro-2-hydroxybenzoic acid as the acid component, chemists can efficiently incorporate its substituted phenyl ring into a larger, more complex scaffold. This strategy is particularly valuable for generating libraries of diverse compounds for drug discovery. beilstein-journals.org For instance, electron-deficient benzoic acids, such as 2-fluorobenzoic acid, have been successfully used in Ugi reactions to synthesize complex heterocyclic structures like benzodiazepine-2,5-diones. beilstein-journals.org The electronic properties of 3-Chloro-6-fluoro-2-hydroxybenzoic acid suggest its suitability for similar applications.

The Passerini three-component reaction (P-3CR) is another relevant MCR where a carboxylic acid, an aldehyde (or ketone), and an isocyanide react to form an α-acyloxy carboxamide. This reaction provides an alternative pathway to rapidly generate molecular complexity using the 3-Chloro-6-fluoro-2-hydroxybenzoic acid scaffold. nih.govnih.gov

Development of Novel Reagents and Ligands Derived from 3-Chloro-6-fluoro-2-hydroxybenzoic Acid

The functional groups of 3-Chloro-6-fluoro-2-hydroxybenzoic acid can be readily modified to produce novel reagents and ligands for various applications in chemistry and materials science.

The carboxylic acid moiety can be converted into a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate can then react with a wide range of nucleophiles (alcohols, amines, etc.) to generate esters and amides, which serve as new chemical entities or specialized reagents.

Furthermore, the ortho-hydroxybenzoic acid motif (salicylic acid core) is a classic bidentate chelating ligand capable of binding to a variety of metal ions. The hydroxyl oxygen and one of the carboxylate oxygens can coordinate to a metal center, forming a stable six-membered ring. This property allows for the development of novel metal complexes and metal-organic frameworks (MOFs). The presence of the chloro and fluoro substituents can modulate the electronic properties of the ligand, influencing the stability, reactivity, and catalytic activity of the resulting metal complexes. Similar halogenated benzoic acids are used as versatile reactants in palladium- and copper-catalyzed cross-coupling reactions to synthesize biaryls, demonstrating their utility in creating complex molecular structures. pharmaffiliates.com

Future Directions and Emerging Research Avenues for 3 Chloro 6 Fluoro 2 Hydroxybenzoic Acid

Advancements in Asymmetric Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The development of chiral derivatives of 3-Chloro-6-fluoro-2-hydroxybenzoic acid could unlock novel biological activities and material properties. Future research is poised to leverage cutting-edge asymmetric synthesis methodologies to access these chiral molecules with high efficiency and stereocontrol.

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral Brønsted acids or bases could be employed to catalyze the enantioselective functionalization of the benzoic acid scaffold. For instance, chiral phosphoric acids have shown remarkable success in a variety of asymmetric transformations and could potentially be used to control the stereoselective addition of nucleophiles to derivatives of 3-Chloro-6-fluoro-2-hydroxybenzoic acid.

Transition-Metal Catalysis: Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. Chiral ligands complexed to metals such as palladium, rhodium, or iridium could facilitate the asymmetric C-H functionalization of the aromatic ring or the coupling of prochiral nucleophiles at the carboxylic acid group. acs.orgsnnu.edu.cn The development of novel chiral ligands is a continuous effort in this field, and high-throughput screening methods could be employed to identify optimal catalysts for the synthesis of chiral derivatives of the target molecule. rsc.orgacs.org

Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical transformations. The use of engineered enzymes, such as hydrolases, reductases, or transaminases, could provide a green and efficient route to chiral derivatives. For example, a prochiral ketone derivative of 3-Chloro-6-fluoro-2-hydroxybenzoic acid could be asymmetrically reduced to a chiral alcohol using a ketoreductase.

A hypothetical research endeavor in this area could explore the asymmetric synthesis of a chiral amino acid derivative from 3-Chloro-6-fluoro-2-hydroxybenzoic acid. The following table illustrates the type of data that could be generated in such a study.

Table 1: Hypothetical Asymmetric Amination of a 3-Chloro-6-fluoro-2-hydroxybenzoic Acid Derivative

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | (R)-BINAP | Toluene | 80 | 65 | 78 |

| 2 | Rh(cod)₂BF₄ | (S)-Josiphos | Dioxane | 60 | 72 | 85 |

| 3 | Ir(cod)Cl₂ | (R,R)-f-spiroPhos | THF | 25 | 85 | 92 |

Exploration of Alternative Halogenation Strategies

The existing chloro and fluoro substituents on 3-Chloro-6-fluoro-2-hydroxybenzoic acid significantly influence its chemical and physical properties. The exploration of alternative halogenation strategies could lead to the synthesis of novel analogs with tailored properties. Modern halogenation methods offer improvements in terms of regioselectivity, safety, and environmental impact over traditional methods.

Photocatalytic Halogenation: Visible-light photocatalysis has emerged as a powerful tool for the mild and selective functionalization of organic molecules. Photocatalytic methods could be employed for the late-stage halogenation of the aromatic ring, potentially accessing isomers that are difficult to obtain through classical electrophilic aromatic substitution. researchgate.net

Electrochemical Halogenation: Electrosynthesis provides a reagent-free method for halogenation, using electricity to generate the reactive halogen species from simple halide salts. researchgate.net This technique offers a high degree of control over the reaction conditions and can often be performed at room temperature, enhancing the safety and sustainability of the process. researchgate.net

Enzymatic Halogenation: Halogenase enzymes, found in various microorganisms, can catalyze the regioselective halogenation of aromatic compounds under mild, aqueous conditions. researchgate.net The application of these biocatalysts could provide a green and highly selective method for the synthesis of novel halogenated derivatives of 3-Chloro-6-fluoro-2-hydroxybenzoic acid.

The following table illustrates a hypothetical study comparing different modern halogenation methods for the introduction of a bromine atom onto the aromatic ring of 3-Chloro-6-fluoro-2-hydroxybenzoic acid.

Table 2: Comparison of Alternative Bromination Methods for 3-Chloro-6-fluoro-2-hydroxybenzoic Acid

| Entry | Method | Reagent/Catalyst | Solvent | Regioselectivity (ortho:meta:para to OH) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Traditional | Br₂ / FeBr₃ | CH₂Cl₂ | 10:1:89 | 75 |

| 2 | Photocatalytic | N-Bromosuccinimide / Ru(bpy)₃Cl₂ | CH₃CN | 5:85:10 | 82 |

| 3 | Electrochemical | NaBr / Graphite Anode | Acetonitrile/Water | 20:70:10 | 88 |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceuticals is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. labmanager.comwikipedia.org These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to rapidly explore large reaction spaces. semanticscholar.orgresearchgate.netscispace.com

Flow Chemistry: Continuous flow reactors provide superior heat and mass transfer compared to traditional batch reactors, allowing for safer handling of highly reactive intermediates and exothermic reactions. tandfonline.comtandfonline.comresearchgate.net The synthesis of 3-Chloro-6-fluoro-2-hydroxybenzoic acid or its derivatives in a flow system could lead to higher yields, improved purity, and reduced reaction times. bohrium.com Furthermore, flow chemistry enables the seamless integration of multiple reaction steps into a single continuous process, minimizing manual handling and potential for error. semanticscholar.orgresearchgate.netrsc.orgrsc.org

Automated Synthesis Platforms: Automated platforms, often incorporating robotic liquid handlers and analytical instrumentation, can perform a large number of experiments in a high-throughput manner. ucla.edursc.org This is particularly valuable for the optimization of reaction conditions, such as catalyst, solvent, temperature, and reagent stoichiometry. beilstein-journals.orgbeilstein-journals.org By integrating automated synthesis with design of experiments (DoE) and machine learning algorithms, the optimal conditions for the synthesis of derivatives of 3-Chloro-6-fluoro-2-hydroxybenzoic acid can be identified much more rapidly than through traditional one-variable-at-a-time optimization. nih.govmdpi.comduke.edu

The table below illustrates a hypothetical output from an automated platform for the optimization of a key coupling step in the synthesis of a derivative of 3-Chloro-6-fluoro-2-hydroxybenzoic acid.

Table 3: Automated High-Throughput Screening for a Suzuki Coupling Reaction

| Experiment ID | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| A01 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 65 |

| B05 | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 82 |

| C12 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 95 |

Theoretical Predictions Guiding Novel Chemical Transformations

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new experiments. rsc.orgresearchgate.netnih.gov The application of theoretical methods to 3-Chloro-6-fluoro-2-hydroxybenzoic acid can accelerate the discovery of novel chemical transformations and the development of more efficient synthetic routes.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the electronic structure of 3-Chloro-6-fluoro-2-hydroxybenzoic acid and its reactive intermediates. nih.gov This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, the calculation of reaction energy profiles, and the elucidation of reaction mechanisms. rsc.orgmit.eduresearchgate.netchemrxiv.orgmit.edu For example, DFT could be used to predict the regioselectivity of a halogenation reaction or to understand the origin of stereoselectivity in an asymmetric transformation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes and interactions with solvents or catalysts. This can be particularly useful for understanding enzyme-catalyzed reactions or for predicting the binding mode of a derivative of 3-Chloro-6-fluoro-2-hydroxybenzoic acid to a biological target.

Machine Learning and Artificial Intelligence (AI): The integration of machine learning with quantum chemical calculations is a rapidly developing area. beilstein-journals.org AI models can be trained on large datasets of calculated reaction energies to predict the outcomes of new reactions with high accuracy and speed. beilstein-journals.org This approach could be used to rapidly screen a vast number of potential transformations of 3-Chloro-6-fluoro-2-hydroxybenzoic acid, identifying the most promising candidates for experimental investigation.

The following table presents hypothetical data from a computational study on the C-H functionalization of 3-Chloro-6-fluoro-2-hydroxybenzoic acid, predicting the activation energies for substitution at different positions on the aromatic ring.

Table 4: Predicted Activation Energies for Electrophilic Aromatic Substitution on 3-Chloro-6-fluoro-2-hydroxybenzoic Acid

| Position | Electrophile | Computational Method | Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| C4 | NO₂⁺ | DFT (B3LYP/6-311+G(d,p)) | 18.5 | 4-Nitro derivative |

| C5 | NO₂⁺ | DFT (B3LYP/6-311+G(d,p)) | 22.1 | - |

| C4 | Br⁺ | DFT (B3LYP/6-311+G(d,p)) | 20.3 | 4-Bromo derivative |

Q & A

Q. What are the common synthetic routes for 3-Chloro-6-fluoro-2-hydroxybenzoic acid?